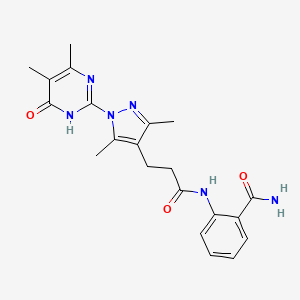

![molecular formula C21H16ClN5O2S2 B2979598 3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-44-1](/img/structure/B2979598.png)

3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

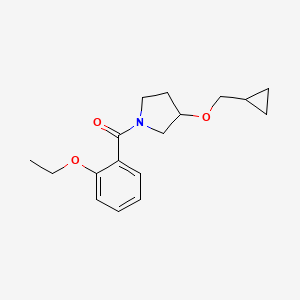

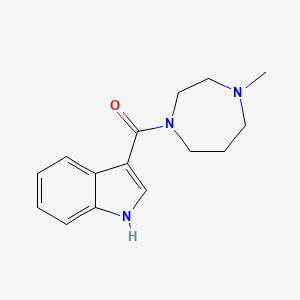

The compound “3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The triazole ring contains two carbon and three nitrogen atoms, while the thiophene ring contains four carbon atoms and a sulfur atom . The chlorophenyl, sulfonyl, and methylbenzyl groups are attached to these rings .科学的研究の応用

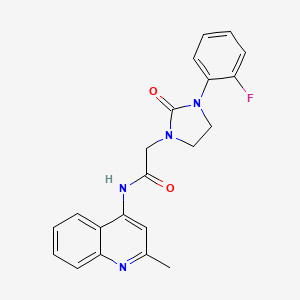

Synthesis and Selectivity in Serotonin Receptor Antagonism

A series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including derivatives like 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, were synthesized and evaluated for their affinity and selectivity towards the serotonin 5-HT6 receptor. These compounds demonstrated significant activity in functional assays and radioligand binding assays, highlighting their potential as selective 5-HT6 receptor ligands (Ivachtchenko et al., 2010).

Heterocyclic Chemistry and Reactions with Active Methylene Compounds

The reactivity of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds was explored, leading to the formation of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine derivatives. This study contributes to the understanding of the synthetic potential and applications of similar heterocyclic frameworks in medicinal chemistry (Shibuya, 1984).

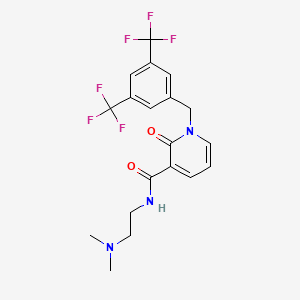

Herbicidal Activity of Sulfonamide Compounds

Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates potential agricultural applications of these compounds in controlling unwanted plant growth (Moran, 2003).

将来の方向性

Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and biological assays to determine its potential therapeutic effects .

作用機序

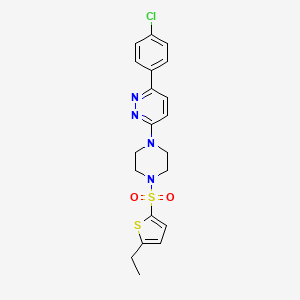

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is predominantly expressed in erythrocytes and the descending vasa recta of the kidney .

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for the same binding site on the UT-B protein, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process . This disruption can affect the osmotic balance within the renal medulla, potentially impacting the kidney’s ability to concentrate urine .

Result of Action

The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume . This suggests that the compound could potentially be used to modulate urine concentration, which may have therapeutic implications for conditions related to water balance .

特性

IUPAC Name |

10-(3-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O2S2/c1-13-5-7-14(8-6-13)12-23-19-18-17(9-10-30-18)27-20(24-19)21(25-26-27)31(28,29)16-4-2-3-15(22)11-16/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUTUOSJTYMLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

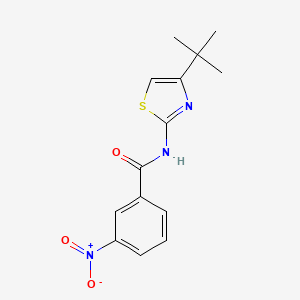

![{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride](/img/structure/B2979518.png)

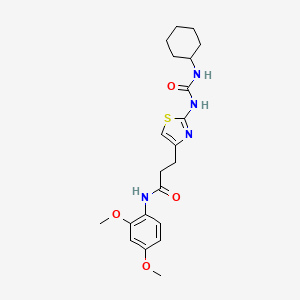

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979524.png)

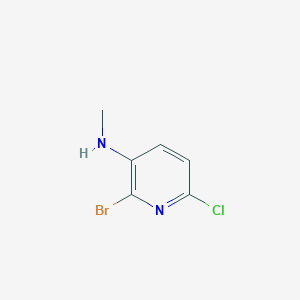

![N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2979531.png)

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2979534.png)